

The Novel Allosteric Inhibition of HIV-1 Integrase by GSK3739936: A Technical Guide

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Compound of Interest

Compound Name: GSK3739936

Cat. No.: B8734035

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This technical guide provides an in-depth analysis of **GSK3739936** (also known as BMS-986180), a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase. Developed for researchers, scientists, and drug development professionals, this document details the compound's novel mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

GSK3739936 represents a significant advancement in anti-retroviral therapy by targeting a non-catalytic site on the HIV-1 integrase enzyme. Its unique allosteric mechanism inhibits viral replication by promoting aberrant integrase multimerization, leading to the formation of replication-deficient viral particles.^{[1][2][3]} This approach offers a distinct advantage over traditional active-site inhibitors and presents a promising new strategy in the fight against HIV-1.

Core Mechanism of Action: Inducing Aberrant Multimerization

GSK3739936 binds to a well-defined pocket at the interface of two integrase monomers.^{[1][2][3]} This binding event acts as a "molecular glue," stabilizing a non-functional conformation of the integrase enzyme. This stabilization, in turn, promotes the formation of higher-order, aberrant integrase multimers. These aberrant multimers are catalytically inactive and interfere

with the normal process of viral maturation, ultimately resulting in the production of non-infectious virions. This allosteric inhibition is a novel mechanism that disrupts the function of HIV-1 integrase, an enzyme crucial for the replication of the virus.

Quantitative Data Summary

The preclinical profile of **GSK3739936** demonstrates its potent anti-viral activity and target engagement. The following table summarizes the key quantitative data for this compound.

Parameter	Value	Description
IC50	11.1 nM	The half maximal inhibitory concentration against HIV-1 integrase.
EC50	1.7 nM	The half maximal effective concentration in a cell-based antiviral assay.
CC50	>20 µM	The half maximal cytotoxic concentration in MT-2 cells, indicating low cytotoxicity.
CYP Inhibition	>24.3 µM	Weak inhibition of cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.
Oral Bioavailability	52-89%	High oral bioavailability observed in preclinical species.
Absorption (tmax)	2-5 hours	Rapid absorption following oral administration in preclinical species.
Clearance	Low to Moderate	Favorable clearance profiles in mouse, rat, and dog.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical profiling of **GSK3739936** are provided below.

HIV-1 Integrase Strand Transfer (INST) TR-FRET Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to determine the IC₅₀ value of **GSK3739936** against the strand transfer activity of HIV-1 integrase.

- Reagents:
 - His-tagged HIV-1 integrase
 - Biotinylated viral DNA substrate
 - Europium-labeled anti-His antibody (donor fluorophore)
 - Streptavidin-conjugated fluorophore (acceptor)
 - **GSK3739936** at varying concentrations
- Protocol:
 - His-tagged HIV-1 integrase is incubated with the biotinylated viral DNA substrate in the presence of varying concentrations of **GSK3739936**.
 - The europium-labeled anti-His antibody and the streptavidin-conjugated fluorophore are added to the reaction mixture.
 - If integrase binds to the DNA, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
 - The reaction is incubated at 37°C.
 - The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based HIV-1 Antiviral Assay

This assay was performed to determine the EC50 value of **GSK3739936** in a cellular context.

- Cell Line: MT-2 cells
- Virus: HIV-1 laboratory strains
- Protocol:
 - MT-2 cells are seeded in 96-well plates.
 - The cells are infected with a known titer of HIV-1 in the presence of serial dilutions of **GSK3739936**.
 - The infected cells are incubated for a period that allows for multiple rounds of viral replication.
 - Viral replication is quantified by measuring a viral marker, such as p24 antigen levels in the cell supernatant, using an ELISA-based method.
 - The EC50 value is determined by analyzing the dose-response curve of viral inhibition.

Cytotoxicity Assay

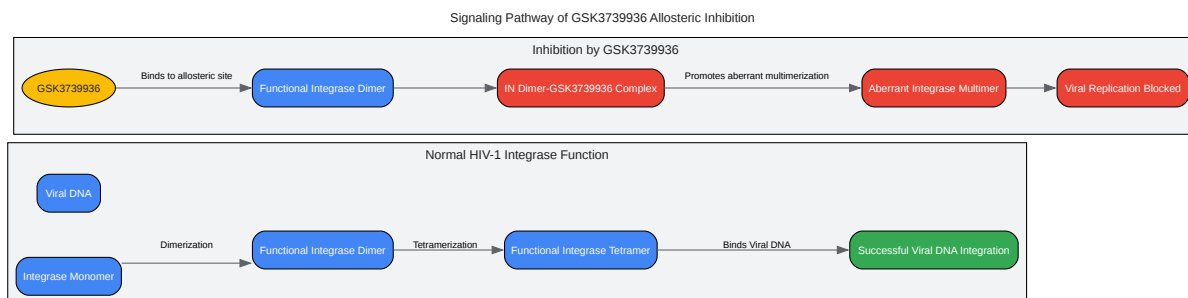
This assay was conducted to assess the cytotoxic potential of **GSK3739936**.

- Cell Line: MT-2 cells
- Protocol:
 - MT-2 cells are cultured in the presence of various concentrations of **GSK3739936** for a duration comparable to the antiviral assay.
 - Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.

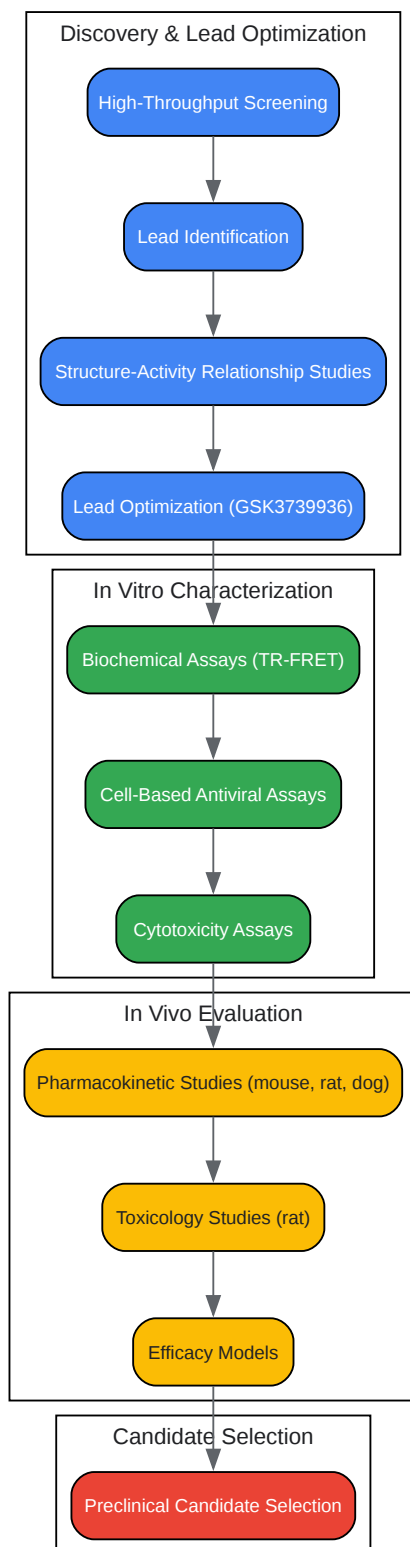
- The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows associated with the allosteric inhibition by **GSK3739936**.



Preclinical Development Workflow for GSK3739936

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References

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